![molecular formula C15H15ClN4O2S B2395743 Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-14-4](/img/structure/B2395743.png)
Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds with a similar structure have been found to have anticancer properties . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Antimicrobial Activity
These compounds have shown promising antimicrobial activity against bacterial and fungal strains . This makes them valuable in the development of new chemical entities for the treatment of microbial infections .
Anti-Inflammatory and Analgesic Activity
The compounds have been found to have anti-inflammatory and analgesic properties . This makes them useful in the development of pain relief and anti-inflammatory medications .
Antioxidant Activity
They have also been found to have antioxidant properties . This makes them potentially useful in the development of drugs to combat oxidative stress-related diseases .
Antiviral Activity
The compounds have shown potential in binding to HIV TAR RNA, indicating possible antiviral applications .
Antimalarial Activity
They have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potentially useful in the treatment of various diseases where these enzymes play a crucial role .
DNA-PKcs Inhibitors
Compounds with a similar structure have been used in the development of DNA-PKcs inhibitors with good PI3 kinase selectivity . This makes them potentially useful in the treatment of diseases related to DNA damage repair .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway via its interaction with CDK2 . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death in tumor cells .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .
properties
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-8-11(13(21)22-2)12(9-4-6-10(16)7-5-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVACBZRHGJRNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
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